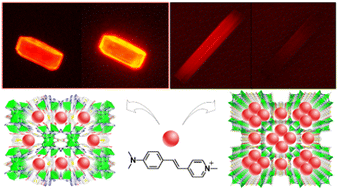Pore environment reinforced laser dye fluorescence in an adenine-containing metal–organic framework with pocket-like channels†
Inorganic Chemistry Frontiers Pub Date: 2023-09-28 DOI: 10.1039/D3QI01569F
Abstract
Two novel adenine-containing metal–organic frameworks (MOFs) with the same components but different pore environments and topologies, named ZnTDCA-1 and ZnTDCA-2, were designed and synthesized. The host–guest composites were successfully fabricated by encapsulating a laser dye, 4-(p-dimethylaminostyryl)-1-methylpyridinium (DSM), into the MOFs, and their luminescence behaviours were found to be dependent on their different pore shapes, supported by spectral measurements, pore metrics analysis, and periodic density functional theory calculations. Notably, the quantum yield of DSM@ZnTDCA-1 can reach 39.3%, with no obvious decrease when increasing the content of DSM, indicating a favourable pore matching effect between the pocket-like pores of the ZnTDCA-1 host and DSM, which facilitates DSM to be fixed within the frameworks and uniformly dispersed. In contrast, although ZnTDCA-2 has a larger size to adsorb more dye, DSM diffuses along one-dimensional square channels after entering the host framework, resulting in the accumulation of DSM in large and regular channels, leading to fluorescence quenching. The work reveals the influence of pore shape, in particular the pocket-like confinement space, on the luminescence of the DSM@MOF system. Moreover, our preliminary cell culture and cytotoxicity experiments indicate that the DSM@MOF system is biocompatible and can serve as a platform for biological microlasers and various bio-applications.


Recommended Literature
- [1] Direct electrochemistry and bioelectrocatalysis of horseradish peroxidase entrapped in a self-supporting nanoporous gold electrode: a new strategy to improve the orientation of immobilized enzymes†
- [2] Effect of grain size on electrochemical performance and kinetics of Co3O4 electrode materials†
- [3] On the signature of the hydrophobic effect at a single molecule level
- [4] Improvement of electrochemical performance of rechargeable lithium–selenium batteries by inserting a free-standing carbon interlayer†
- [5] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [6] The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surface
- [7] The detrimental influence of bacteria (E. coli, Shigella and Salmonella) on the degradation of organic compounds (and vice versa) in TiO2 photocatalysis and near-neutral photo-Fenton processes under simulated solar light
- [8] Dietary nucleotides supplementation during the suckling period improves the antioxidative ability of neonates with intrauterine growth retardation when using a pig model†
- [9] Metallic anodes for next generation secondary batteries
- [10] Constructing novel NaLiTi3O7/g-C3N4 Z-scheme photocatalysts to facilitate the separation of charge carriers and study the hydrogen production performance†










